REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=[O:17]>C1COCC1>[Cl:11][C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:16](=[O:17])[C:15]2[CH:19]=[CH:20][CH:21]=[C:13]([Cl:12])[CH:14]=2)=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were then removed
|
Type
|
CUSTOM
|
Details
|
resulting solids
|
Type
|
CUSTOM
|
Details
|
were triturated with DCM
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)NC(C1=CC(=CC=C1)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |